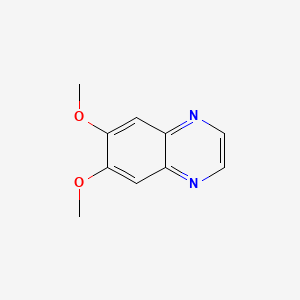

6,7-Dimethoxyquinoxaline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6,7-dimethoxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-13-9-5-7-8(6-10(9)14-2)12-4-3-11-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKZBRQHUWQKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CN=C2C=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279231 | |

| Record name | 6,7-Dimethoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6295-29-0 | |

| Record name | 6295-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6,7 Dimethoxyquinoxaline and Its Derivatives

Classical Condensation Approaches to the Quinoxaline (B1680401) Core

The traditional and most straightforward method for synthesizing the quinoxaline nucleus involves the condensation of an o-phenylenediamine (B120857) with an α-dicarbonyl compound. This approach has been widely utilized for the preparation of a diverse range of quinoxaline derivatives.

Condensation of 4,5-Dimethoxybenzene-1,2-diamine (B104307) with α-Dicarbonyl Compounds

The synthesis of 6,7-dimethoxyquinoxaline is classically achieved through the condensation reaction between 4,5-dimethoxybenzene-1,2-diamine and an α-dicarbonyl compound, such as glyoxal (B1671930) or benzil. This reaction proceeds via a cyclocondensation mechanism, where the two amino groups of the diamine react with the two carbonyl groups of the dicarbonyl compound to form the pyrazine (B50134) ring of the quinoxaline system.

The general reaction is depicted below:

Reactants: 4,5-Dimethoxybenzene-1,2-diamine and an α-dicarbonyl compound (e.g., glyoxal, benzil, 2,3-butanedione).

Product: The corresponding 2,3-substituted or unsubstituted this compound.

A variety of α-dicarbonyl compounds can be employed to introduce different substituents at the 2 and 3 positions of the quinoxaline ring, allowing for the synthesis of a library of this compound derivatives.

| α-Dicarbonyl Compound | Resulting this compound Derivative |

|---|---|

| Glyoxal | This compound |

| Benzil | 2,3-Diphenyl-6,7-dimethoxyquinoxaline |

| 2,3-Butanedione | 2,3-Dimethyl-6,7-dimethoxyquinoxaline |

Influence of Reaction Conditions: Catalysis, Temperature, and Solvent Systems

The efficiency and yield of the condensation reaction are significantly influenced by the reaction conditions. While the reaction can proceed without a catalyst, it is often slow. The use of catalysts, appropriate solvents, and optimal temperatures can dramatically improve the reaction rate and product yield.

Catalysis: Various catalysts have been employed to facilitate the condensation reaction. These are typically acidic in nature, activating the carbonyl group of the α-dicarbonyl compound towards nucleophilic attack by the diamine.

Acid Catalysts: Mineral acids (e.g., HCl), organic acids (e.g., acetic acid), and Lewis acids have been traditionally used. dergipark.org.tr

Heterogeneous Catalysts: Solid acid catalysts like polymer-supported sulphanilic acid have been shown to be effective and offer the advantage of easy separation and reusability. dergipark.org.tr

Temperature: The reaction temperature plays a crucial role. While some reactions can be carried out at room temperature, particularly with the aid of a catalyst, others may require heating or refluxing to proceed at a reasonable rate. dergipark.org.tr The optimal temperature depends on the specific reactants and catalyst used.

Solvent Systems: The choice of solvent can impact the solubility of the reactants and the reaction rate. Common solvents include ethanol (B145695), methanol, and acetic acid. ijrar.org In some instances, the reaction can be performed under solvent-free conditions, which aligns with the principles of green chemistry. ijrar.org Ethanol is often a preferred solvent due to its effectiveness and relatively low environmental impact. dergipark.org.tr

| Catalyst | Solvent | Temperature | General Outcome |

|---|---|---|---|

| None | Ethanol | Reflux | Moderate yield, longer reaction time |

| Acetic Acid | Ethanol | Room Temperature | Good yield, shorter reaction time |

| Polymer Supported Sulphanilic Acid | Ethanol | Room Temperature/Reflux | Excellent yield, catalyst reusability dergipark.org.tr |

Advanced and Green Synthetic Protocols for Quinoxaline Derivatives

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of quinoxaline derivatives. These advanced protocols often offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. rsc.orgnih.gov

In the context of this compound synthesis, microwave irradiation can be used to expedite the condensation of 4,5-dimethoxybenzene-1,2-diamine with α-dicarbonyl compounds. This method is often performed in the presence of a catalyst and can sometimes be carried out under solvent-free conditions, further enhancing its green credentials. nih.gov

| Method | Typical Reaction Time | Advantages |

|---|---|---|

| Conventional Heating | Several hours | - |

| Microwave Irradiation | A few minutes | Rapid reaction, high yields, cleaner product profile rsc.orgnih.gov |

One-Pot and Multi-Component Reaction Strategies

One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the synthesis of complex molecules in a single step from three or more starting materials, without the need to isolate intermediate compounds. researchgate.netscribd.com These approaches are highly desirable as they reduce the number of synthetic steps, minimize waste, and save time and resources.

While specific examples for this compound are not extensively detailed in readily available literature, the general principles of MCRs for quinoxaline synthesis are applicable. For instance, a one-pot synthesis could involve the in-situ generation of the α-dicarbonyl compound followed by its condensation with 4,5-dimethoxybenzene-1,2-diamine.

Catalytic Systems in Quinoxaline Synthesis: Heterogeneous, Nanocatalysts, and Organocatalysis

The development of novel catalytic systems has revolutionized the synthesis of quinoxalines, offering milder reaction conditions, higher efficiency, and improved sustainability.

Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants and offer significant advantages, including ease of separation from the reaction mixture, reusability, and often lower cost. dergipark.org.tr For the synthesis of quinoxalines, various solid acid catalysts have been investigated.

Examples: Mineral fertilizers like mono-ammonium phosphate (B84403) (MAP) and di-ammonium phosphate (DAP) have been successfully used as eco-friendly and inexpensive heterogeneous catalysts for the condensation of o-phenylenediamines and α-dicarbonyls. dergipark.org.tr Alumina-supported heteropolyoxometalates have also been shown to be effective and reusable catalysts. nih.gov

Nanocatalysts: Nanocatalysts, due to their high surface-area-to-volume ratio, often exhibit superior catalytic activity compared to their bulk counterparts. rsc.org Various nanocatalysts have been developed for quinoxaline synthesis, leading to high yields under mild conditions.

Examples: Magnetic nanoparticles such as Fe3O4 have been used as easily recoverable catalysts. rsc.orgrsc.org Nano-kaoline/BF3/Fe3O4 has also been employed as an eco-friendly nanocatalyst under grinding conditions. sharif.edu

Organocatalysis: Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. This field has gained significant traction in green chemistry. ijrar.orgnih.gov

Examples: Camphorsulfonic acid (CSA) has been demonstrated to be an efficient organocatalyst for the synthesis of quinoxaline derivatives at room temperature in ethanol. ijrar.org Nitrilotris(methylenephosphonic acid) is another organocatalyst that has been used effectively. nih.gov

| Catalyst Type | Examples | Key Advantages |

|---|---|---|

| Heterogeneous | Phosphate-based fertilizers, Alumina-supported heteropolyoxometalates dergipark.org.trnih.gov | Reusability, ease of separation, cost-effective dergipark.org.tr |

| Nanocatalysts | Fe3O4 nanoparticles, Nano-kaoline/BF3/Fe3O4 rsc.orgrsc.orgsharif.edu | High catalytic activity, mild reaction conditions rsc.org |

| Organocatalysts | Camphorsulfonic acid (CSA), Nitrilotris(methylenephosphonic acid) ijrar.orgnih.gov | Metal-free, environmentally benign ijrar.org |

Environmentally Benign Approaches: Aqueous Media and Solvent-Free Reactions

Green chemistry principles have been increasingly applied to the synthesis of quinoxaline derivatives to minimize environmental impact. ekb.egcitedrive.com The primary route to this compound involves the condensation of 4,5-dimethoxy-1,2-phenylenediamine with a 1,2-dicarbonyl compound, typically glyoxal. While classic methods perform this condensation in refluxing ethanol or acetic acid, several greener alternatives have been developed for the broader quinoxaline family that are applicable to this specific compound. nih.gov

Microwave-Assisted Solvent-Free Synthesis: One highly efficient, environmentally friendly technique is the use of microwave irradiation under solvent-free conditions. In a general procedure, reacting an o-phenylenediamine with a dicarbonyl precursor in a microwave for as little as 60 seconds can produce the desired quinoxaline in high yields. This method eliminates the need for potentially toxic solvents and dramatically reduces reaction times compared to conventional heating.

Ultrasound Irradiation: Another eco-friendly approach involves the use of ultrasound to promote the reaction. The oxidative cyclization of o-phenylenediamines and α-bromo ketones, for example, can be carried out in ethanol with sodium hydroxide (B78521) under ultrasound irradiation. niscpr.res.in This technique offers advantages such as mild reaction conditions, simple work-up procedures, and reduced reaction times. niscpr.res.in

Mechanochemistry: A novel solvent-free mechanochemical approach utilizing a spiral gas–solid two-phase flow system has been reported for synthesizing quinoxalines. mdpi.com This method involves the high-speed collision of solid reactants (the diamine and a dicarbonyl compound) in a helical airflow, providing the necessary energy to drive the reaction to completion in 1-3 minutes with yields often exceeding 90%. mdpi.com This process is exceptionally efficient and avoids the use of any solvents, catalysts, or subsequent purification steps. mdpi.com

The table below summarizes these environmentally benign approaches.

| Method | Typical Conditions | Advantages |

| Microwave-Assisted | Solvent-free, microwave irradiation (e.g., 160 W for 60s) | Extremely fast, no solvent required, high yields, clean reaction. |

| Ultrasound Irradiation | Ethanol, NaOH, ultrasound bath, room temperature | Mild conditions, simple work-up, reduced reaction time, good yields. niscpr.res.in |

| Mechanochemistry (S-GSF) | Solvent- and catalyst-free, high-speed collision in helical airflow (1-3 min) | Exceptionally fast, >90% yields, no solvent or catalyst, no purification needed. mdpi.com |

S-GSF: Spiral Gas–Solid Two-Phase Flow

Derivatization Strategies for Functionalization of this compound

Functionalization of the this compound scaffold is crucial for modulating its physicochemical properties and tailoring its structure for specific applications, particularly in medicinal chemistry where quinoxaline derivatives are of significant interest. nih.gov

Halogenation and Introduction of Electron-Withdrawing Groups

Direct electrophilic substitution on the this compound core, such as halogenation or nitration, is dictated by the electronic properties of the fused ring system. The benzene (B151609) ring is highly activated by the two electron-donating methoxy (B1213986) groups (-OCH₃), which direct electrophiles to the ortho and para positions. In this specific scaffold, the positions ortho to the methoxy groups are C5 and C8. Therefore, electrophilic aromatic substitution reactions like bromination (using Br₂ in a suitable solvent) or nitration (using a mixture of HNO₃ and H₂SO₄) are expected to yield 5- and 8-substituted products, and potentially di-substituted products under more forcing conditions. masterorganicchemistry.com

While specific literature on the direct halogenation or nitration of this compound is limited, the synthesis of halogenated quinoxalines is often achieved by starting with pre-functionalized precursors. For instance, 6-chloro-7-fluoro quinoxaline derivatives have been synthesized by the ring closure of 1,2-diamino-4-chloro-5-fluorobenzene with various diketones. nih.gov This pre-functionalization strategy offers precise control over the position of the electron-withdrawing groups.

Nucleophilic and Electrophilic Substitution Reactions on the Quinoxaline Scaffold

Electrophilic Substitution: As discussed in the previous section, the electron-rich benzene portion of the this compound ring is susceptible to electrophilic attack, primarily at the C5 and C8 positions due to the strong activating and directing effects of the two methoxy groups.

Nucleophilic Substitution: The pyrazine ring of the quinoxaline system is electron-deficient, making it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SₙAr) typically requires a good leaving group (such as a halogen) on the ring. While less common on an unactivated benzene ring, SₙAr can readily occur on the quinoxaline core. For example, a fluorine atom at the 6-position of a quinoxaline can be displaced by various amine nucleophiles under microwave irradiation. researchgate.net

Furthermore, nucleophilic substitution can occur at the C2 and C3 positions of the pyrazine ring. Studies on 2-monosubstituted quinoxalines show that strong nucleophiles like organolithium reagents can attack the C3 position, leading to 2,3-disubstituted quinoxalines after oxidative rearomatization. nih.gov Although direct examples on the 6,7-dimethoxy scaffold are scarce, the principles are transferable. The closely related 6,7-dimethoxyquinazoline (B1622564) scaffold readily undergoes regioselective nucleophilic substitution, where the chlorine atom at the C4 position of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) is selectively replaced by amine nucleophiles. nih.govresearchgate.net This suggests that a similar strategy could be employed if a halo-substituted this compound were used as a precursor.

Tailored Synthesis of Analogs for Specific Applications

The 6,7-dimethoxy substitution pattern is a common feature in many biologically active heterocyclic compounds, suggesting its importance for molecular recognition by biological targets. researchgate.netresearchgate.net Analogs of 6,7-dimethoxyquinoline (B1600373) and 6,7-dimethoxyquinazoline have been synthesized and evaluated as potent c-Met kinase inhibitors and anti-angiogenic agents, respectively. nih.govnih.govnih.gov

The tailored synthesis of this compound analogs for specific applications generally involves a strategy where the core is first prepared and then further elaborated. A common approach is to introduce a functional group handle onto the quinoxaline ring, which can then be used for coupling reactions. For example, a synthetic route described for other quinoxalines involves creating a quinoxaline-6-carboxylic acid. nih.gov This acid can then be coupled with a diverse library of amines using standard peptide coupling agents (like PyBOP or TBTU) to generate a series of amide-functionalized analogs. nih.gov This strategy allows for the systematic exploration of structure-activity relationships (SAR) to optimize biological potency.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for this compound and its derivatives depends on factors such as desired yield, purity, reaction time, cost, and environmental impact.

Reaction Efficiency, Selectivity, and Scalability Considerations

A comparative analysis reveals a clear advantage for modern, environmentally benign methods over traditional synthetic protocols.

Reaction Efficiency: Conventional methods for quinoxaline synthesis, such as the condensation of diamines and dicarbonyls in refluxing organic solvents, often suffer from long reaction times (several hours), harsh conditions, and only moderate yields. nih.gov In stark contrast, green methods offer remarkable improvements in efficiency. Microwave-assisted solvent-free synthesis can be completed in approximately one minute, while mechanochemical methods can achieve near-quantitative yields in under three minutes. mdpi.com Ultrasound-assisted synthesis also significantly reduces reaction times compared to silent reactions. niscpr.res.in

Selectivity: For the synthesis of the core this compound from 4,5-dimethoxy-1,2-phenylenediamine and a symmetric dicarbonyl like glyoxal, regioselectivity is not a concern. However, when derivatizing the scaffold, selectivity becomes critical. As discussed, electrophilic substitutions are directed to the C5/C8 positions, while nucleophilic substitutions can be directed to the pyrazine ring or the benzene ring depending on the substrate and reagents. The choice of a synthetic strategy (e.g., direct functionalization vs. synthesis from a pre-functionalized precursor) is often guided by the need for high regioselectivity.

Scalability: While traditional solution-phase reactions are generally scalable, they may generate significant solvent waste, increasing costs and environmental burden on an industrial scale. Green methods present varied scalability profiles. Microwave synthesis can be scaled up using continuous flow reactors. Mechanochemical methods like spiral gas-solid flow are being developed for continuous manufacturing, making them potentially highly scalable and economically attractive. mdpi.com Heterogeneous catalysts, such as those used in some room-temperature syntheses, are also advantageous for scalability as they can be easily recovered and reused. nih.gov

The following table provides a comparative overview of different synthetic approaches.

| Parameter | Traditional Method (Reflux in Solvent) | Microwave (Solvent-Free) | Mechanochemistry (S-GSF) mdpi.com | Ultrasound-Assisted niscpr.res.in |

| Reaction Time | Hours | ~1 minute | 1-3 minutes | < 1 hour |

| Yield | Moderate | High | Very High (>90%) | Good to High |

| Solvent Use | Yes (e.g., Ethanol, Acetic Acid) | No | No | Yes (e.g., Ethanol) |

| Energy Input | High (prolonged heating) | Moderate (short duration) | Low (mechanical) | Low (ultrasonic) |

| Work-up | Often requires extensive purification | Simple, often crystalline product | No purification needed | Simple |

| Scalability | Established but wasteful | Good (especially with flow reactors) | Promising for continuous manufacturing | Moderate |

| Environmental Impact | High | Very Low | Very Low | Low |

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of the chemical processes. This involves the use of safer solvents, the development of catalytic methods, and the implementation of energy-efficient reaction conditions.

Catalytic Approaches: A significant focus in the green synthesis of quinoxalines is the use of heterogeneous catalysts. These catalysts can be easily separated from the reaction mixture and reused, which minimizes waste and reduces costs. For the synthesis of quinoxaline derivatives, various solid acid catalysts, such as silica-supported sulfuric acid and montmorillonite (B579905) clays, have been explored. These catalysts can effectively promote the condensation reaction under milder conditions compared to traditional acid catalysts.

Alternative Reaction Media: The use of environmentally benign solvents is a cornerstone of green chemistry. For the synthesis of quinoxaline derivatives, water has been investigated as a green solvent. Reactions in aqueous media can offer advantages in terms of safety, cost, and environmental impact. Additionally, solvent-free reaction conditions, where the reactants are mixed without a solvent, represent an even more environmentally friendly approach, minimizing waste generation.

Energy-Efficient Methods: Microwave and ultrasound irradiation are emerging as energy-efficient alternatives to conventional heating methods in organic synthesis. These techniques can significantly reduce reaction times and improve yields.

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to shorter reaction times and higher yields compared to conventional heating methods. The microwave-assisted synthesis of quinoxaline derivatives has been shown to be an effective and efficient method.

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, can enhance chemical reactivity through the phenomenon of acoustic cavitation. This can lead to faster reactions and improved yields in the synthesis of heterocyclic compounds like quinoxalines.

The following table summarizes various green synthetic approaches for quinoxaline derivatives, highlighting the key principles of green chemistry employed.

| Catalyst/Method | Solvent | Green Chemistry Principle(s) | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| Sulfated Polyborate | Solvent-free | Catalyst Reusability, Solvent-free | Substituted o-phenylenediamine | 1,2-diketone | Substituted quinoxaline | High | organic-chemistry.org |

| Ethyl Gallate as starting material | Ethanol/Water | Use of Renewable Feedstocks, Green Solvents | Ethyl Gallate | Hydrazine Hydrate | Quinoxaline-2,3-dione | - | mdpi.com |

| Microwave Irradiation | Solvent-free | Energy Efficiency, Solvent-free | Diamine | Dicarbonyl | Quinoxaline derivative | 80-90 | mdpi.com |

| Ultrasound Irradiation | DMF | Energy Efficiency | 6-Methoxy-2-methylquinolin-4-ol | Benzyl bromides | 4-alkoxy-6-methoxy-2-methylquinolines | 45-84 | mdpi.com |

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the growing demand for environmentally responsible chemical manufacturing.

Reactivity and Mechanistic Studies of 6,7 Dimethoxyquinoxaline

Fundamental Chemical Transformations

Oxidation Reactions and Quinoxaline-N-Oxide Formation

The nitrogen atoms in the pyrazine (B50134) ring of 6,7-dimethoxyquinoxaline are susceptible to oxidation, leading to the formation of corresponding N-oxides. This transformation is significant as the N-oxide moiety can enhance the biological activity of the quinoxaline (B1680401) scaffold. nih.gov The oxidation typically proceeds via the reaction of the quinoxaline with a peroxy acid, such as m-chloroperoxybenzoic acid (mCPBA), or a mixture of hydrogen peroxide and a catalyst. rsc.org

The formation of N-oxides deactivates the heterocyclic core, making subsequent oxidation of the second nitrogen atom more difficult. nih.gov However, potent oxidizing agents can achieve the formation of 1,4-di-N-oxides. The presence of electron-donating substituents, like the methoxy (B1213986) groups at the C6 and C7 positions, influences the electronic properties of the quinoxaline system and, consequently, the reactivity and properties of the resulting N-oxides. nih.gov For instance, in a series of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides, the nature of the substituent at the 6 and 7 positions was found to be crucial for their biological potency. nih.gov

| Oxidizing Agent | Product | Comments |

| Peroxy Acids (e.g., mCPBA) | This compound-1-oxide | Mono-oxidation is the typical first step. |

| Strong Oxidants (e.g., HOF/CH₃CN) | This compound-1,4-dioxide | Harsher conditions required for di-oxidation. rsc.org |

Reduction Reactions of the Quinoxaline Moiety

The pyrazine ring of the quinoxaline system can be selectively reduced. Catalytic hydrogenation is a common method to achieve this, typically yielding 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. tcichemicals.com This reaction involves the addition of hydrogen across the C=N double bonds of the pyrazine ring.

Recent advancements have focused on electrocatalytic hydrogenation using water as a hydrogen source. A fluorine-modified cobalt catalyst has shown high activity for the hydrogenation of N-heteroarenes, including quinoxalines, under ambient conditions. nih.gov This method offers a green and efficient alternative to traditional hydrogenation that often requires high pressures of flammable H₂ gas. nih.gov The reduction of the quinoxaline moiety can proceed in a stepwise manner, first to a dihydroquinoxaline intermediate and then to the fully saturated tetrahydroquinoxaline.

| Catalyst System | Hydrogen Source | Product | Selectivity |

| Heterogeneous Catalysts (e.g., Pd/C) | H₂ Gas | 1,2,3,4-Tetrahydro-6,7-dimethoxyquinoxaline | High |

| Homogeneous Catalysts (e.g., Wilkinson's Catalyst) | H₂ Gas | 1,2,3,4-Tetrahydro-6,7-dimethoxyquinoxaline | High, avoids reduction of other functional groups. tcichemicals.com |

| Co-F Electrocatalyst | H₂O | 1,2,3,4-Tetrahydro-6,7-dimethoxyquinoxaline | High conversion and selectivity. nih.gov |

Exploration of Substitution Patterns and Regioselectivity

Substitution reactions on the this compound scaffold can occur on either the benzene (B151609) or the pyrazine ring, with regioselectivity dictated by the reaction type and the inherent electronic properties of the molecule.

Electrophilic Aromatic Substitution (EAS): The benzene ring is highly activated towards electrophilic attack due to the two electron-donating methoxy groups. These groups are ortho- and para-directing. lkouniv.ac.in However, in this compound, all positions on the benzene ring (C5 and C8) are already substituted or sterically hindered. The pyrazine ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atoms. wikipedia.org Therefore, direct electrophilic substitution on the unsubstituted C2 and C3 positions of the pyrazine ring is generally difficult and requires harsh conditions. lkouniv.ac.inwikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is activated for nucleophilic attack, particularly at the C2 and C3 positions. However, a leaving group is required for a substitution reaction to occur. In derivatives such as 6,7-dimethoxy-2,3-dichloroquinoxaline, nucleophilic substitution would readily occur. Studies on the closely related 6,7-dimethoxy-2,4-dichloroquinazoline show that nucleophilic substitution by amines occurs with high regioselectivity at the C4 position. nih.govnih.gov This selectivity is attributed to electronic factors, where the C4 position is calculated to be more susceptible to nucleophilic attack. nih.gov By analogy, in appropriately substituted 6,7-dimethoxyquinoxalines, the positions on the pyrazine ring would be the primary sites for SNAr. The electron-withdrawing nature of the N-oxide fragments can further activate the quinoxaline nucleus for nucleophilic substitution at positions 2, 3, 6, and 7. nih.gov

Reaction Mechanisms and Intermediates

The reactions involving this compound proceed through distinct mechanisms and intermediates.

Oxidation: The N-oxidation mechanism involves the nucleophilic attack of a nitrogen lone pair on the electrophilic oxygen of a peroxy acid. This forms an intermediate that then collapses to the N-oxide and the corresponding carboxylic acid.

Reduction: The mechanism for the catalytic 1,2-reduction of quinolines has been proposed to proceed via a "relay" hydride transfer process. nih.gov For the electrocatalytic hydrogenation of quinolines over a Co-F catalyst, a 1,4/2,3-addition pathway involving active atomic hydrogen (H*) generated from water activation is suggested. nih.gov

Electrophilic Aromatic Substitution: The general mechanism for EAS involves a two-step process. libretexts.org First, the aromatic ring attacks an electrophile (E⁺), disrupting aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second, fast step, a base removes a proton from the carbon bearing the electrophile, restoring aromaticity. libretexts.org

Nucleophilic Aromatic Substitution: The classical SNAr mechanism is a two-step addition-elimination process. A nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. researchgate.netrsc.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. While this model is widely accepted, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism without a stable intermediate. researchgate.netrsc.org

Tautomerism and Conformational Dynamics of this compound Derivatives

The parent this compound molecule is structurally rigid and does not exhibit significant tautomerism. However, its derivatives, particularly those with hydroxyl, amino, or thiol substituents, can exist in different tautomeric forms. For example, a hydroxy-substituted quinoxaline could potentially exist in equilibrium between an enol (hydroxy) form and a keto (quinoxalinone) form. The position of this equilibrium would be influenced by factors such as solvent polarity and pH.

Conformational dynamics in this compound are primarily limited to the rotation of the methyl groups of the two methoxy substituents. The planarity of the quinoxaline ring system restricts large-scale conformational changes.

Structural Stability and Degradation Pathways (e.g., Photodegradation, Oxidative Stability)

Quinoxaline derivatives generally exhibit good thermal stability. Studies on some novel quinoxaline derivatives have shown them to be stable up to temperatures of 120 °C and in some cases up to 250 °C. nih.gov The thermal stability is influenced by the nature and position of substituents on the ring system. ufba.br Thermal degradation at higher temperatures would likely involve the fragmentation of the heterocyclic ring and the loss of substituents.

Advanced Characterization Techniques for 6,7 Dimethoxyquinoxaline and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental to the characterization of 6,7-Dimethoxyquinoxaline, offering deep insights into its molecular framework and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of this compound in solution. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra allows for the precise assignment of each atom within the molecular structure.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoxaline (B1680401) core and the protons of the two methoxy (B1213986) groups. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about their positions on the benzene (B151609) ring. The methoxy groups typically appear as sharp singlets at a characteristic upfield region.

¹³C NMR: The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of the molecule. Each unique carbon atom in this compound, including the quaternary carbons of the quinoxaline ring and the carbons of the methoxy groups, will produce a distinct resonance. The chemical shifts of the aromatic carbons are indicative of their electronic environment, influenced by the nitrogen atoms and methoxy substituents.

| ¹H NMR Chemical Shifts (Predicted) | ¹³C NMR Chemical Shifts (Predicted) |

| Proton | δ (ppm) |

| Aromatic CH | 7.0 - 8.0 |

| Methoxy (-OCH₃) | 3.8 - 4.2 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of its functional groups. Key expected vibrations include C-H stretching from the aromatic ring and methoxy groups, C=N and C=C stretching vibrations within the quinoxaline core, and C-O stretching from the methoxy substituents. The fingerprint region of the spectrum provides a unique pattern for the identification of the compound.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to the vibrations of the non-polar bonds and the symmetric vibrations of the molecule. For this compound, Raman spectroscopy can be used to probe the vibrations of the quinoxaline ring system and the C-C bonds of the aromatic core.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (Methoxy) | 3000 - 2850 | IR, Raman |

| C=N Stretch | 1650 - 1550 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-O Stretch (Methoxy) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The resulting spectrum provides information about the conjugated π-system of the molecule. The methoxy groups, being electron-donating, are expected to influence the position and intensity of the absorption bands. Further photophysical characterization, such as fluorescence spectroscopy, can provide insights into the emission properties of the molecule and its derivatives upon excitation.

Mass Spectrometry Techniques (LC-MS, TOF MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is well-suited for the analysis of quinoxaline derivatives, allowing for their separation from complex mixtures followed by mass determination.

Time-of-Flight Mass Spectrometry (TOF MS): TOF MS provides high-resolution mass data, enabling the accurate determination of the molecular formula of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used. The fragmentation patterns observed in the mass spectrum provide valuable clues about the structure of the molecule, often showing characteristic losses of methyl or methoxy groups.

| Technique | Information Obtained | Expected m/z for this compound (C₁₀H₁₀N₂O₂) |

| LC-MS | Molecular Weight, Purity | [M+H]⁺ = 191.08 |

| TOF MS | High-Resolution Mass, Elemental Composition | Exact mass measurement |

| GC-MS | Molecular Weight, Fragmentation Pattern | Molecular ion and fragment ions |

X-Ray Diffraction Analysis (Single Crystal and Powder)

X-ray diffraction techniques are essential for determining the solid-state structure of this compound.

Single Crystal X-Ray Diffraction: This technique provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. Obtaining a suitable single crystal is a prerequisite for this analysis.

Powder X-Ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase and can be used for phase identification, purity assessment, and to gain information about the unit cell parameters.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. For this compound, XPS can be used to probe the core-level binding energies of carbon, nitrogen, and oxygen atoms. Shifts in these binding energies can provide insights into the electronic structure and chemical environment of the atoms within the molecule.

| Element | Core Level | Expected Binding Energy Range (eV) |

| Carbon | C 1s | 284 - 288 |

| Nitrogen | N 1s | 398 - 402 |

| Oxygen | O 1s | 531 - 534 |

Chromatographic Separation and Analysis

Chromatographic methods are fundamental in the analytical workflow of this compound, enabling the separation of the target compound from a complex mixture of starting materials, byproducts, and degradation products. The choice of technique is dictated by the volatility and thermal stability of the analyte, as well as the specific analytical goal, such as purity assessment or trace-level quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. It allows for the separation, identification, and quantification of the compound and its impurities with high resolution and sensitivity.

Methodology and Research Findings:

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of quinoxaline derivatives. In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For the analysis of a related compound, 4-Amino-2-chloro-6,7-dimethoxyquinazoline, a successful separation was achieved using a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase consisted of a simple mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This approach can be readily adapted for this compound.

The purity of synthesized quinoxaline derivatives is often confirmed by thin-layer chromatography (TLC) and melting point determination, with HPLC providing a more quantitative and accurate assessment. nih.gov The development of a robust HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, column temperature, and detector wavelength to achieve the best separation and sensitivity. For quinoxaline derivatives, detection is typically performed using a UV detector, often at a wavelength where the quinoxaline core exhibits strong absorbance.

Data Table: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 317 nm |

| Injection Volume | 10 µL |

Quantification:

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure this compound standard. The peak area of the analyte is then plotted against its concentration. This calibration curve can be used to determine the concentration of this compound in unknown samples. The limits of detection (LOD) and quantification (LOQ) of the method are also determined to establish its sensitivity. For other quinoxaline derivatives, HPLC methods have been developed with LODs in the range of nanograms per liter (ng/L), demonstrating the high sensitivity achievable with this technique when coupled with tandem mass spectrometry. researchgate.net

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. this compound, being a moderately polar and relatively stable compound, is amenable to GC analysis, often coupled with a mass spectrometer (MS) for definitive identification.

Gas Chromatography (GC) Analysis:

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the partitioning of the analytes between an inert carrier gas (mobile phase) and a stationary phase coated on the inner walls of the column. The choice of the stationary phase is critical for achieving good resolution. For N-heterocyclic compounds, a variety of capillary columns with different polarities can be used.

A study on the GC-MS analysis of dimethoxyamphetamine isomers highlighted the importance of stationary phase selection and derivatization for resolving closely related compounds. researchgate.net While a different class of compounds, the principles of separating positional isomers are relevant to the analysis of various dimethoxyquinoxaline isomers that could be present as impurities. For complex samples containing multiple isomers, GC can provide reliable separation and identification. nih.gov

Data Table: Typical GC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min (hold 5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC):

For highly complex samples where one-dimensional GC may not provide sufficient resolution, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers significantly enhanced separation power. wikipedia.org In GC×GC, the effluent from a primary column is continuously sampled and re-injected onto a second, shorter column with a different stationary phase. wikipedia.org This results in a two-dimensional separation, where compounds are separated based on two independent properties, typically volatility in the first dimension and polarity in the second.

The primary benefit of GC×GC is its vastly increased peak capacity, allowing for the separation of hundreds or even thousands of components in a single analysis. researchgate.netchromatographyonline.com This is particularly advantageous for the detailed characterization of this compound samples, where it can reveal the presence of trace-level impurities that might co-elute with the main peak or other components in a one-dimensional GC separation. The structured nature of GC×GC chromatograms, where chemically similar compounds elute in specific regions of the 2D plot, can also aid in the identification of unknown impurities. dtic.mil While specific applications of GC×GC for this compound are not widely reported, the technique's proven capabilities in the analysis of complex mixtures of N-heterocycles in other fields suggest its high potential for in-depth characterization in this context. taylorandfrancis.com

Computational and Theoretical Investigations of 6,7 Dimethoxyquinoxaline

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are at the forefront of computational studies on quinoxaline (B1680401) derivatives. researchgate.net These methods offer a favorable balance between computational cost and accuracy for predicting the electronic structure and properties of medium-sized organic molecules. researchgate.net

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. mdpi.comarxiv.org This process calculates the potential energy of the molecule at an initial geometry and systematically searches for a new geometry with lower energy until a stable minimum is found. For quinoxaline derivatives, methods like DFT with the B3LYP functional and a 6-31G(d,p) basis set have been successfully used to compute optimized structures. biointerfaceresearch.comresearchgate.net

Studies on related substituted quinoxalines, such as 2,6,7-trimethyl-3-p-tolylquinoxaline, have shown that the geometric parameters (bond lengths and angles) calculated via DFT are in excellent agreement with experimental data obtained from single-crystal X-ray analysis. researchgate.net This strong correlation validates the accuracy of the theoretical methods for describing the molecular framework of the quinoxaline system. researchgate.net Such optimized geometries form the basis for all subsequent property calculations, including electronic structure analysis.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In studies of various quinoxaline derivatives, DFT calculations have been employed to determine these energy levels and predict their electronic behavior. researchgate.netresearchgate.netresearchgate.net For example, in a study of 6,7-Difluoro-2,3-diphenylquinoxaline, a quinoxaline with a similar substitution pattern, the HOMO and LUMO energies were calculated to understand its electron-donating and accepting capabilities. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Quinoxaline Derivative 6 (Ambipolar Material Study) | -5.60 | -3.04 | 2.56 | DFT/B3LYP/6-31G(d) researchgate.net |

| Quinoxaline Derivative 7 (Ambipolar Material Study) | -5.83 | -3.16 | 2.67 | DFT/B3LYP/6-31G(d) researchgate.net |

DFT calculations can also elucidate the distribution of electronic charge within a molecule, which is crucial for understanding its reactivity. The Molecular Electrostatic Potential (MEP) surface is a valuable tool that maps the electrostatic potential onto the molecule's electron density surface. researchgate.net The MEP map visually identifies regions that are rich or poor in electrons. Negative potential regions (typically colored red or yellow) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. researchgate.net

For a related compound, 2,6,7-trimethyl-3-p-tolylquinoxaline, MEP analysis revealed that the most negative regions were localized over the two electronegative nitrogen atoms of the quinoxaline ring, identifying them as the primary sites for interaction with electrophiles. researchgate.net Conversely, the most positive regions were found on the methyl groups. researchgate.net This type of analysis is critical for predicting intermolecular interactions and guiding the design of new materials, such as corrosion inhibitors, where adsorption onto a surface is driven by such electrostatic interactions. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govbeilstein-journals.org By calculating the energies of vertical electronic excitations from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) that characterize a compound's color and photophysical behavior. cnr.it

Computational studies on quinoxaline heterocycles have demonstrated the effectiveness of TD-DFT in interpreting experimental UV-Vis spectra. researchgate.netnih.gov These calculations are often performed using various functionals, such as CAM-B3LYP, and can include solvent effects through models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. researchgate.netresearchgate.net The good agreement often found between theoretical and experimental spectra allows TD-DFT to be a reliable tool for designing new quinoxaline-based dyes and optical materials with specific absorption characteristics. researchgate.net

| Compound | Solvent Model | Predicted λmax (nm) | Computational Method |

|---|---|---|---|

| 2,6,7-trimethyl-3-p-tolylquinoxaline | Gas Phase | 347 | TD-DFT researchgate.net |

| Methanol (PCM) | 356 |

Molecular Mechanics (MM) and Molecular Dynamics Simulations

While quantum mechanics provides a detailed electronic description, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. youtube.com MD simulations apply the principles of classical mechanics to generate conformations of a molecular system by solving Newton's equations of motion. youtube.com This allows for the study of conformational changes, molecular flexibility, and interactions with other molecules like solvents or biological receptors. unipa.it

In the context of quinoxaline derivatives, MD simulations have been used to study the stability of their interactions with various surfaces and macromolecules. For instance, MD simulations were performed on 6,7-Difluoro-2,3-diphenylquinoxaline to understand its adsorption behavior on a mild steel surface, providing insights into its potential as a corrosion inhibitor. researchgate.net In drug discovery, MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.govnih.gov For derivatives of related scaffolds like quinazolines, MD simulations over periods up to 100 nanoseconds have been used to confirm the stability of the compound within the active site of a target protein, analyzing metrics like root mean square deviation (RMSD) and root mean square fluctuation (RMSF). researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. biointerfaceresearch.comnih.gov QSAR models are built by calculating molecular descriptors—numerical values that encode structural, physical, or chemical properties—and using statistical methods to correlate them with experimental activity. cresset-group.com

For scaffolds related to 6,7-dimethoxyquinoxaline, such as 6,7-dimethoxyquinazolines, 3D-QSAR models have been developed to understand the structural requirements for biological activity. rsc.orgresearchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build these models. nih.gov CoMFA and CoMSIA models generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are predicted to increase or decrease activity. nih.gov These models, once validated for their statistical robustness and predictive power, serve as valuable guides for the rational design and optimization of new, more potent compounds. rsc.org

Molecular Docking Studies for Ligand-Target Interactions

Following a comprehensive search of available scientific literature, no specific molecular docking studies focusing solely on this compound as a ligand have been identified. Research in this computational area has predominantly centered on derivatives of the quinoxaline scaffold or related heterocyclic systems, rather than the unfunctionalized this compound molecule itself.

Computational and theoretical investigations, particularly molecular docking, are crucial for elucidating the potential interactions between a small molecule, such as this compound, and a biological target, typically a protein or enzyme. These studies can predict the binding affinity, orientation, and specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, which are critical in drug discovery and development.

While the broader class of quinoxaline derivatives has been the subject of numerous molecular docking studies against various therapeutic targets, the specific contribution and interaction profile of the this compound core in these contexts are not detailed independently. The available literature tends to focus on the entire derivative molecule, where other functional groups often play a more dominant role in target binding.

Therefore, a detailed analysis of the ligand-target interactions, including data tables of binding energies and interacting residues for this compound, cannot be provided at this time due to the absence of specific research on this compound.

Medicinal Chemistry Applications of 6,7 Dimethoxyquinoxaline Scaffolds

Biological Target Identification and Validation

A comprehensive review of scientific literature indicates that while various quinoxaline (B1680401) derivatives have been explored as potential therapeutic agents, dedicated studies identifying and validating a broad range of specific biological targets for the 6,7-dimethoxyquinoxaline scaffold are not extensively available. Research has often focused on related heterocyclic systems, such as quinazolines and quinolines with 6,7-dimethoxy substitution, which have been identified as inhibitors of targets like the G9a histone methyltransferase and α1-adrenoceptors. However, direct translation of these findings to the quinoxaline core is not scientifically established, and specific target validation studies for this compound remain a developing area of research.

Enzyme Inhibition Studies

The inhibition of protein kinases is a critical strategy in modern drug discovery, particularly in oncology and inflammatory diseases.

c-Met: There is a notable lack of specific research on this compound derivatives as inhibitors of the c-Met kinase. The majority of published research on 6,7-dimethoxy substituted heterocycles targeting c-Met has focused on the 6,7-dimethoxyquinoline (B57606) scaffold, and these findings cannot be directly attributed to the quinoxaline core.

Apoptosis Signal-Regulating Kinase 1 (ASK1): ASK1 is a key mediator in cellular stress response pathways. A recent study on the development of novel quinoxaline-based ASK1 inhibitors explored various substitutions on the quinoxaline ring to establish structure-activity relationships. nih.gov However, within the series of compounds synthesized and evaluated for their inhibitory potency against ASK1, derivatives featuring the 6,7-dimethoxy substitution pattern were not included. nih.gov The most potent analogues in these studies featured other substituents, such as dibromo or difluoro groups at the 6 and 7 positions. nih.gov

Receptor-Interacting Protein Kinase 1 (RIPK1): RIPK1 is a crucial regulator of inflammatory signaling and cell death. A thorough review of the medicinal chemistry literature did not yield studies specifically investigating or identifying this compound derivatives as inhibitors of RIPK1.

Table 1: Kinase Inhibition Data for this compound Derivatives

| Target Kinase | Compound | IC50 | Notes |

|---|---|---|---|

| c-Met | N/A | No data available | Research has focused on the quinoline scaffold. |

| ASK1 | N/A | No data available | Published studies on quinoxaline inhibitors did not include 6,7-dimethoxy analogs. |

| RIPK1 | N/A | No data available | No specific studies identified. |

IC50: Half-maximal inhibitory concentration. N/A: Not Applicable.

Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes. Despite the broad investigation of different heterocyclic compounds as CA inhibitors, specific studies detailing the synthesis and evaluation of this compound derivatives for carbonic anhydrase inhibition are not present in the current scientific literature.

MAO-A is a key enzyme in the metabolism of neurotransmitters and a target for antidepressants. An extensive search of medicinal chemistry databases and literature reveals no specific research focused on the this compound scaffold as an inhibitor of Monoamine Oxidase A.

Receptor Antagonism and Modulation

P-glycoprotein (P-gp) is an efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells. Modulating its activity is a key therapeutic strategy. However, research into P-gp modulators has primarily involved other scaffolds. Studies on potent P-gp modulators with a dimethoxy substitution pattern have centered on the 6,7-dimethoxy-tetrahydroisoquinoline core structure. At present, there are no available studies or data reporting the evaluation of this compound derivatives as modulators of P-gp or as agents for the reversal of multidrug resistance.

Table 2: Receptor Modulation Data for this compound Derivatives

| Target Receptor | Compound | Activity | EC50 | Notes |

|---|---|---|---|---|

| P-glycoprotein (P-gp) | N/A | No data available | No data available | Research has focused on the tetrahydroisoquinoline scaffold. |

EC50: Half-maximal effective concentration. N/A: Not Applicable.

Alpha-1 and Angiotensin II Receptor Antagonism

The 6,7-dimethoxyquinazoline (B1622564) scaffold has been identified as a key pharmacophore for the development of dual-acting antagonists targeting both α1-adrenergic (α1-AR) and angiotensin II type 1 (AT1) receptors. rsc.org Research in this area has led to the synthesis and biological evaluation of a series of derivatives with the aim of achieving balanced modulation of both receptors. rsc.org

In one such study, a series of 6,7-dimethoxyquinazoline derivatives were synthesized and evaluated for their antagonist activity at both α1- and AT1-receptors. Two compounds from this series, designated as 42 and 110 , demonstrated high potency with a balanced profile for both receptors. Compound 42 exhibited a pA2 value of 9.45 for the α1-receptor and 8.36 for the AT1-receptor. Similarly, compound 110 showed pA2 values of 8.77 and 8.60 for the α1- and AT1-receptors, respectively. rsc.orgsigmaaldrich.com In vivo studies in animal models revealed that these compounds were slightly less potent than the established α1-antagonist terazosin (B121538) but equipotent to the AT1-antagonist losartan. rsc.orgsigmaaldrich.com

The dual antagonism of these receptors is a promising strategy for the management of cardiovascular diseases, as it can simultaneously address different pathological pathways. The structural features of the this compound moiety are crucial for this dual activity, providing a versatile scaffold for further optimization.

Table 1: Dual Antagonist Activity of 6,7-Dimethoxyquinazoline Derivatives

| Compound | α1-Receptor Antagonism (pA2) | AT1-Receptor Antagonism (pA2) |

|---|---|---|

| 42 | 9.45 | 8.36 |

| 110 | 8.77 | 8.60 |

Data sourced from RSC Publishing. rsc.org

NMDA Receptor Antagonism

Quinoxaline derivatives have been shown to act as antagonists at the N-Methyl-D-aspartate (NMDA) receptor, specifically at the strychnine-insensitive glycine (B1666218) binding site. researchgate.net This site is a co-agonist site, and its modulation can influence the activity of the NMDA receptor, which plays a critical role in excitatory neurotransmission in the central nervous system. nih.gov

Research has demonstrated that certain quinoxaline derivatives can inhibit the binding of [3H]glycine to these sites with micromolar affinities. This interaction at the glycine site subsequently inhibits the glutamate-stimulated association and dissociation of [3H]TCP, a marker for the NMDA receptor ion channel. This mechanism of action suggests that these quinoxaline compounds function as glycine site antagonists. researchgate.net The NMDA receptor is implicated in various neurological conditions, and its antagonism is a key area of therapeutic research. nih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the quinoxaline core and its associated side chains. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds for various biological targets.

For α1-adrenoceptor antagonism, a series of 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines demonstrated high binding affinity, in the range of 10-10 M. The in vivo performance of these compounds was found to be markedly dependent on the nature of the distal heterocyclic system attached to the piperazine (B1678402) ring. nih.gov In another series of 2,4-diamino-6,7-dimethoxyquinoline derivatives, the compound 4-amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline proved to be a highly potent and competitive antagonist of the α1-mediated vasoconstrictor action of noradrenaline, being approximately 20 times more active than prazosin. nih.gov

In the context of anticancer activity, SAR studies on quinoxaline derivatives revealed that the presence of electron-releasing groups like methoxy (B1213986) (OCH3) at specific positions is essential for their cytotoxic effects against cancer cell lines such as HeLa, SMMC-7721, and K562. nih.gov For 6,7-dimethoxyquinazoline derivatives, the substitution pattern has been shown to be critical for their cytotoxic potential, which is independent of their α1-adrenoceptor blocking activity. science.gov

The three-dimensional arrangement of functional groups in this compound derivatives is a critical determinant of their biological activity. Pharmacophore modeling and conformational analysis are employed to understand these spatial requirements for effective receptor binding.

For dual α1- and AT1-receptor antagonists, pharmacophore models have been developed based on the biological data of active compounds. These models help in identifying the key chemical features and their spatial arrangement necessary for antagonist activity at both receptors. rsc.org Docking studies have further confirmed the stabilizing interactions between the ligand and the active sites of the α1- and AT1-receptors. rsc.orgsigmaaldrich.com For α1-adrenoceptor recognition, N-1 protonation of the quinoline/quinazoline (B50416) nucleus at physiological pH is considered a key pharmacophoric feature. nih.govnih.gov

Conformational analysis of related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives has shown that conformational freedom plays a significant role in receptor affinity. A decrease in conformational rigidity can lead to a drastic decrease in affinity for certain receptors, such as the σ2 receptor. dalalinstitute.com This highlights the importance of a specific, lower-energy conformation for optimal receptor interaction. Homology modeling and molecular dynamics simulations are also utilized to understand the binding patterns of these scaffolds with their target receptors. nih.gov

Therapeutic Potential Across Disease Areas

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, with numerous studies investigating their cytotoxic effects against a variety of cancer cell lines.

A series of substituted 6,7-dimethoxyquinazoline derivatives were evaluated for their cytotoxic activity against HCT116p53(+/+) and HCT116p53(-/-) colon cancer cells, as well as the HEY ovarian cancer cell line, which is resistant to cisplatin. Several of these compounds showed significant cytotoxicity at a concentration of 10μM. The most promising derivative in this study exhibited IC50 values of 0.7 and 1.7μM in the two colon cancer cell lines, respectively.

In another study, novel 4-anilino-6,7-dimethoxy quinazoline derivatives were synthesized and tested for their cytotoxic effects. One particular compound, RB1, showed potent activity against Human colon carcinoma (HCT116), Human chronic myeloid leukemia (K562), and Human breast cancer (SKBR3) cell lines, with its activity being comparable to the standard drug cisplatin. Further investigations into quinoxaline derivatives have also identified compounds with potent cytotoxic activity. For instance, Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione was found to be markedly cytotoxic against human gastric adenocarcinoma cells (MKN 45) with an IC50 value of 0.073 µM, which was more potent than adriamycin (0.12 µM) and cis-platin (2.67 µM) in the same study. science.gov

Table 2: Cytotoxicity of this compound and Related Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 6,7-Dimethoxyquinazoline derivative (7c) | HCT116p53(+/+) Colon Cancer | 0.7 |

| 6,7-Dimethoxyquinazoline derivative (7c) | HCT116p53(-/-) Colon Cancer | 1.7 |

| 4-Anilino-6,7-dimethoxy quinazoline (RB1) | HCT116 Colon Carcinoma | Potent (Comparable to Cisplatin) |

| 4-Anilino-6,7-dimethoxy quinazoline (RB1) | K562 Myeloid Leukemia | Potent (Comparable to Cisplatin) |

| 4-Anilino-6,7-dimethoxy quinazoline (RB1) | SKBR3 Breast Cancer | Potent (Comparable to Cisplatin) |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 Gastric Adenocarcinoma | 0.073 science.gov |

Antimalarial and Antiparasitic Activity

The quest for novel and effective treatments for parasitic diseases, particularly malaria, remains a global health priority. Derivatives of this compound have emerged as a promising class of compounds in this arena.

Research into 6,7-dimethoxyquinazoline-2,4-diamines has yielded potent antimalarial drug leads. nih.gov A comprehensive study involving the synthesis of approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines led to the discovery of 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717), which demonstrated high antimalarial activity. nih.gov Furthermore, quinoxaline-based compounds, originally developed as anti-schistosomal agents, have shown potent activity against the asexual blood stage of Plasmodium falciparum, with some derivatives exhibiting IC50 values in the single-digit nanomolar range against both laboratory strains and multi-drug resistant Cambodian isolates. nih.gov

Beyond malaria, the antiparasitic potential of this scaffold extends to other protozoan infections. A series of 6,7-dimethoxyquinazoline-2,4-diamines (DMQDAs) has been investigated for their anti-babesial activity. nih.gov One candidate, 6,7-dimethoxy-N4-ethylisopropyl-N2-ethyl(pyridin-4-yl)quinazoline-2,4-diamine (SHG02), exhibited potent inhibition of Babesia gibsoni in vitro, as well as B. microti and B. rodhaini in mice, highlighting its potential for further development as an anti-babesial drug. nih.gov

Table 1: Antimalarial and Antiparasitic Activity of this compound Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717) | Plasmodium falciparum | High antimalarial activity | nih.gov |

| Quinoxaline-based compounds | Plasmodium falciparum | IC50 values as low as single-digit nanomolar | nih.gov |

| 6,7-dimethoxy-N4-ethylisopropyl-N2-ethyl(pyridin-4-yl)quinazoline-2,4-diamine (SHG02) | Babesia gibsoni, B. microti, B. rodhaini | Potent in vitro and in vivo inhibition | nih.gov |

Antimicrobial, Antibacterial, and Antifungal Properties

The this compound scaffold has been incorporated into various molecular structures to explore its potential against a range of microbial pathogens. Studies have demonstrated that derivatives of this core can exhibit significant antibacterial and antifungal activities.

For instance, novel 4-substituted-6,7-dimethoxyquinazolines have been synthesized and screened for their antimicrobial properties. researchgate.net These compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli and Klebsiella, and the fungal strain Candida albicans. researchgate.net The results from these screenings indicated that many of the newly synthesized quinazolines demonstrated noticeable activity against most of the tested microorganisms, with Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 50 μg/mL. researchgate.net

Furthermore, a series of quinoxaline derivatives were designed and evaluated as antimicrobial agents against plant pathogenic bacteria and fungi. rsc.org Some of these compounds showed significant in vitro antibacterial and antifungal activities. rsc.org Specifically, compound 5k displayed good antibacterial activity against Acidovorax citrulli, while compounds 5j and 5t exhibited potent activity against the fungus Rhizoctonia solani, with EC50 values of 8.54 and 12.01 μg mL−1, respectively, which were superior to the commercial fungicide azoxystrobin. rsc.org

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound Class | Tested Organisms | Activity Range (MIC) | Reference |

|---|---|---|---|

| 4-substituted-6,7-dimethoxyquinazolines | S. aureus, B. subtilis, E. coli, Klebsiella, C. albicans | 6.25–50 μg/mL | researchgate.net |

| Quinoxaline derivative 5k | Acidovorax citrulli | Good antibacterial activity | rsc.org |

| Quinoxaline derivatives 5j & 5t | Rhizoctonia solani | EC50: 8.54 & 12.01 μg mL−1 | rsc.org |

Anti-HIV Agents

The global fight against Human Immunodeficiency Virus (HIV) necessitates the continuous development of new therapeutic agents. The this compound scaffold has been utilized in the design of novel HIV inhibitors, particularly targeting the viral enzyme reverse transcriptase (RT).

Two series of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues were designed and synthesized as potential inhibitors of HIV-1 reverse transcriptase. nih.gov In vitro evaluation of their RT inhibitory activity revealed that eighteen of the thirty synthesized compounds exhibited more than 50% inhibition at a concentration of 100 μM. nih.gov Among these, compounds 8h and 8l showed promising inhibition of 74.82% and 72.58%, respectively. nih.gov Docking studies of these two highly active compounds were performed to understand their putative binding interactions with the HIV-RT enzyme. nih.gov

The quinoxaline scaffold, in general, has been identified as a core moiety for designing novel anti-HIV agents. nih.gov A series of 6-chloro-7-fluoroquinoxaline (B1435756) derivatives with various substituents at positions 2 and 3 were synthesized, and two derivatives with bulky substitutions exhibited better activity compared to their unsubstituted or less bulky counterparts, with no cytotoxicity observed on VERO cells. nih.gov

Table 3: Anti-HIV Activity of this compound Derivatives

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues (8h , 8l ) | HIV-1 Reverse Transcriptase | 74.82% and 72.58% inhibition at 100 μM | nih.gov |

| 6-chloro-7-fluoroquinoxaline derivatives | HIV | Active with no cytotoxicity on VERO cells | nih.gov |

Antiepileptic and Anticonvulsant Properties

Derivatives of this compound have been investigated for their potential in managing neurological disorders such as epilepsy. These compounds have shown promise as anticonvulsant agents in various preclinical models.

The anticonvulsant activity of competitive 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) and noncompetitive tetrahydroisoquinolines (THIQs) has been evaluated. nih.gov One derivative, THIQ-10c, which possesses an acetyl group at the N-2 position and a chlorine atom on the C-1 phenyl ring, demonstrated higher anticonvulsant activity and longer-lasting protective effects in a genetically susceptible mouse model of audiogenic seizures. nih.gov

In another study, a series of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues were synthesized and evaluated for their anticonvulsant and neuroprotective activities. researchgate.net The compounds showed significant anticonvulsant properties, with compound 4b also exhibiting neuroprotective activity. researchgate.net

Table 4: Anticonvulsant Activity of this compound Derivatives

| Compound Class/Derivative | Seizure Model | Key Findings | Reference |

|---|---|---|---|

| N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ-10c) | Audiogenic seizures in DBA/2 mice | Higher anticonvulsant activity and longer-lasting protective effects | nih.gov |

| 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide (4b ) | Not specified | Significant anticonvulsant and neuroprotective activities | researchgate.net |

Neuroprotective Effects and Neuropharmacological Applications

Neurodegenerative diseases represent a significant challenge to modern medicine, and there is a pressing need for effective neuroprotective agents. The this compound scaffold has been explored for its potential to protect neuronal cells from damage and degeneration.

A study focused on the synthesis of novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives containing residues of neuroactive amino acids and dipeptides to investigate their cerebroprotective properties. urfu.ru In a rat model of cerebral ischemia, several of these derivatives demonstrated pronounced cerebrotropic activity, comparable to the reference drug ethylmethylhydroxypyridine succinate, making them promising candidates for further research. urfu.ru

Furthermore, the development of a second generation of quinoxaline-derived molecules, based on structure-activity relationship studies, led to the identification of a potent neuroprotective compound, PAQ (4c). nih.gov This compound was found to attenuate neurodegeneration in a mouse model of Parkinson's disease, suggesting its potential as a therapeutic candidate for this disorder. nih.gov

Table 5: Neuroprotective Effects of this compound Derivatives

| Compound Class | Disease Model | Key Findings | Reference |

|---|---|---|---|

| 6,7-dimethoxyquinazolin-4(3H)-one derivatives | Cerebral ischemia in rats | Pronounced cerebrotropic activity | urfu.ru |

| PAQ (4c) | Parkinson's disease mouse model | Attenuated neurodegeneration | nih.gov |

Anti-inflammatory and Analgesic Activity

Chronic inflammation and pain are debilitating conditions that affect a large portion of the population. Research has indicated that this compound derivatives may possess both anti-inflammatory and analgesic properties.